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Compound of Interest

Compound Name: 3-Fluoroaniline

Cat. No.: B1664137

Spectroscopic Data Interpretation of 3-
Fluoroaniline: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-
fluoroaniline (CAS No: 372-19-0), a key intermediate in the synthesis of pharmaceuticals and
other fine chemicals.[1][2] The interpretation of its *H NMR, 3C NMR, Infrared (IR), and Mass
Spectrometry (MS) data is crucial for its characterization and quality control. This document is
intended for researchers, scientists, and professionals in drug development who utilize these
analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 3-fluoroaniline.

Table 1: *H NMR Spectroscopic Data for 3-Fluoroaniline[3]
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Assignment

Chemical Shift (d)
ppm

Multiplicity

Coupling Constants
(J) Hz

H-5

7.036

dddd

J(H5,F) = 6.7,

J(H5,H6) = 8.2,
J(H5,H4) = 8.0,
J(H5,H2) = 0.4

H-6

6.413

dddd

J(H6,F) = 8.8,

J(H6,H5) = 8.2,
J(H6,H2) = 1.0,
J(H6,H4) = 2.4

H-4

6.366

dddd

J(H4,H5) = 8.0,
J(H4,H2) = 2.2,
J(H4,H6) = 2.4

H-2

6.311

dddd

J(H2,F) = 11.0,
J(H2,H4) = 2.2,
J(H2,H6) = 1.0,
J(H2,H5) = 0.4

-NH:2

3.72

s (broad)

Solvent: CDCls, Frequency: 399.65 MHz

Table 2: 13C NMR Spectroscopic Data for 3-Fluoroaniline

Assignment Chemical Shift (&) ppm
C-3 164.0 (d, LJC-F = 242.0 Hz)
c-1 148.1 (d, 3JC-F = 10.0 Hz)
C-5 130.4 (d, 3JC-F = 9.0 Hz)
C-6 110.0 (d, 4JC-F = 2.0 Hz)
C-2 106.1 (d, 2JC-F = 21.0 Hz)
C-4 102.8 (d, 2JC-F = 25.0 Hz)
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Solvent: CDCIz

Table 3: Infrared (IR) Spectroscopy Data for 3-Fluoroaniline

Functional Group _ .
*Wavenumber (cm™?) ** _ Vibration Mode
Assignment

Asymmetric & Symmetric
3440 - 3360 N-H

Stretch
1620 N-H Scissoring (Bending)
1590, 1490 Cc=C Aromatic Ring Stretch
1280 C-N Aromatic Amine Stretch
1210 C-F Stretch
910 - 665 N-H Wagging
Table 4: Mass Spectrometry (MS) Data for 3-Fluoroaniline[4]
m/z Interpretation
111 Molecular lon [M]*
84 [M - HCN]J*
58

lonization Method: Electron lonization (EI)

Detailed Spectroscopic Interpretation
'H NMR Spectrum

The *H NMR spectrum of 3-fluoroaniline shows four distinct signals in the aromatic region and
a broad singlet for the amine protons. The aromatic protons are split by each other and by the
fluorine atom. The proton ortho to the fluorine (H-2) and the proton para to the fluorine (H-4)
are shifted upfield due to the electron-donating effect of the amino group. The coupling
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constants provide valuable information about the relative positions of the protons and the
fluorine atom.

B3C NMR Spectrum

The 13C NMR spectrum displays six signals, corresponding to the six carbon atoms in the
aromatic ring. The carbon atom attached to the fluorine (C-3) shows a large coupling constant
(XJC-F), which is characteristic of a direct C-F bond. The other carbon atoms also exhibit
smaller C-F coupling constants over two, three, and four bonds, which aids in their assignment.

Infrared (IR) Spectrum

The IR spectrum of 3-fluoroaniline confirms the presence of the primary amine and the fluoro-
aromatic structure. The two bands in the 3440-3360 cm~* region are characteristic of the
asymmetric and symmetric N-H stretching of a primary amine.[5][6][7] The N-H bending
vibration is observed around 1620 cm~1.[5] The strong absorption at 1280 cm~1 is attributed to
the C-N stretching of the aromatic amine, and the band at 1210 cm~1 is indicative of the C-F
stretch. The characteristic aromatic C=C stretching vibrations are also present.

Mass Spectrum

The mass spectrum of 3-fluoroaniline shows a molecular ion peak at m/z 111, which
corresponds to its molecular weight.[4] The fragmentation pattern provides further structural
information. The loss of HCN (27 amu) to give a fragment at m/z 84 is a common fragmentation
pathway for anilines.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 3-fluoroaniline is dissolved in a deuterated solvent, typically chloroform-d
(CDCls), and transferred to an NMR tube. *H and 3C NMR spectra are acquired on a high-
resolution NMR spectrometer. For 13C NMR, a proton-decoupled experiment is typically
performed to simplify the spectrum.

Infrared (IR) Spectroscopy
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The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on
an FTIR spectrometer. A small drop of liquid 3-fluoroaniline is placed directly on the ATR
crystal, and the spectrum is recorded. Alternatively, the sample can be analyzed as a thin film
between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS)

For electron ionization (El) mass spectrometry, a small amount of the sample is introduced into
the mass spectrometer, where it is vaporized and bombarded with a high-energy electron
beam. The resulting ions are then separated based on their mass-to-charge ratio.
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Caption: Spectroscopic techniques and the structural information they provide for 3-
fluoroaniline.
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Caption: General experimental workflow for spectroscopic analysis of 3-fluoroaniline.
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Conclusion

The combined application of tH NMR, 13C NMR, IR, and Mass Spectrometry provides a
complete spectroscopic profile of 3-fluoroaniline. Each technique offers unique and
complementary information that, when integrated, allows for the unambiguous confirmation of
its chemical structure. This guide serves as a valuable resource for the interpretation of the
spectroscopic data of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. echemi.com [echemi.com]

. nbinno.com [nbinno.com]

. 3-Fluoroaniline(372-19-0) 1H NMR spectrum [chemicalbook.com]
. Benzenamine, 3-fluoro- [webbook.nist.gov]

. orgchemboulder.com [orgchemboulder.com]

. chem.libretexts.org [chem.libretexts.org]

°
~ » &) EaN w N -

. personal.utdallas.edu [personal.utdallas.edu]

 To cite this document: BenchChem. [3-Fluoroaniline spectroscopic data interpretation (*H
NMR, 3C NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664137#3-fluoroaniline-spectroscopic-data-
interpretation-h-nmr-c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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